Boc-Thr(Bzl)-OSu
Overview
Description
N-tert-Butoxycarbonyl-O-benzyl-L-threonine N-hydroxysuccinimide ester: (Boc-Thr(Bzl)-OSu) is a protected amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group protecting the amino group, a benzyl (Bzl) group protecting the hydroxyl group, and an N-hydroxysuccinimide (OSu) ester facilitating coupling reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Bzl)-OSu typically involves the following steps:
Protection of the amino group: The amino group of L-threonine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Protection of the hydroxyl group: The hydroxyl group is protected by benzylation using benzyl bromide (Bzl-Br) in the presence of a base like sodium hydride (NaH).
Formation of the N-hydroxysuccinimide ester: The protected amino acid is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Boc-Thr(Bzl)-OSu undergoes various chemical reactions, including:
Coupling Reactions: The N-hydroxysuccinimide ester group facilitates coupling with amino groups of other amino acids or peptides, forming peptide bonds.
Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic and hydrogenolytic conditions, respectively.
Common Reagents and Conditions:
Coupling Reactions: Typically carried out in the presence of bases such as N,N-diisopropylethylamine (DIPEA) or TEA.
Deprotection Reactions: Boc group removal is achieved using trifluoroacetic acid (TFA), while Bzl group removal is done using hydrogenation with palladium on carbon (Pd/C).
Major Products Formed:
Peptide Bonds: Formed during coupling reactions.
Free Amino and Hydroxyl Groups: Result from deprotection reactions.
Scientific Research Applications
Boc-Thr(Bzl)-OSu has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the formation of peptide bonds in SPPS.
Biology: Employed in the study of protein structure and function, as well as in the development of peptide-based probes and inhibitors.
Medicine: Utilized in the synthesis of therapeutic peptides and peptide-based drugs.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-Thr(Bzl)-OSu involves the activation of the carboxyl group through the formation of the N-hydroxysuccinimide ester. This activated ester readily reacts with amino groups, forming peptide bonds. The Boc and Bzl protecting groups prevent unwanted side reactions during synthesis and can be selectively removed under specific conditions to yield the desired peptide product.
Comparison with Similar Compounds
- N-tert-Butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester (Boc-Ser(Bzl)-OSu)
- N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr(Bzl)-OSu)
Comparison:
- Boc-Ser(Bzl)-OSu: Similar to Boc-Thr(Bzl)-OSu but with a serine residue instead of threonine. It is used in peptide synthesis with similar protecting groups and reactivity.
- Boc-Tyr(Bzl)-OSu: Contains a tyrosine residue and is used in peptide synthesis. The presence of the phenolic hydroxyl group in tyrosine provides additional reactivity compared to threonine.
Uniqueness: this compound is unique due to the presence of the threonine residue, which has a secondary hydroxyl group. This secondary hydroxyl group can participate in additional hydrogen bonding and interactions, influencing the properties and reactivity of the resulting peptides.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7/c1-13(27-12-14-8-6-5-7-9-14)17(21-19(26)28-20(2,3)4)18(25)29-22-15(23)10-11-16(22)24/h5-9,13,17H,10-12H2,1-4H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEHQGZSMYSVFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318754 | |
Record name | 2,5-Dioxopyrrolidin-1-yl O-benzyl-N-(tert-butoxycarbonyl)threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32886-43-4 | |
Record name | NSC334743 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dioxopyrrolidin-1-yl O-benzyl-N-(tert-butoxycarbonyl)threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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